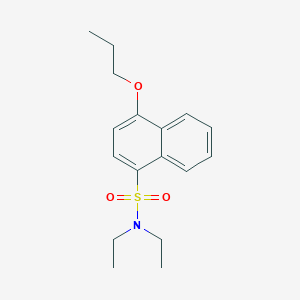![molecular formula C16H15FN2O3S B245659 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a chemical compound that has been widely studied for its potential use in scientific research. It is commonly referred to as FMBI and is a benzimidazole derivative. The compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of FMBI is not fully understood, but it is believed to act as a competitive inhibitor of protein kinases. This inhibition can lead to a variety of downstream effects, including changes in cellular signaling pathways and alterations in gene expression.
Biochemical and Physiological Effects
FMBI has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of protein kinases, including protein kinase C and mitogen-activated protein kinase. FMBI has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FMBI in lab experiments is its specificity for protein kinases. This specificity allows researchers to investigate the effects of inhibiting specific kinases on cellular processes. However, one limitation of using FMBI is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are many potential future directions for research involving FMBI. One area of interest is the development of new FMBI derivatives with improved specificity and reduced toxicity. Another area of interest is the use of FMBI in combination with other compounds to investigate the effects of multiple signaling pathways on cellular processes. Additionally, FMBI could be used to investigate the role of protein kinases in various disease states, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a valuable tool for scientific research. Its specificity for protein kinases and variety of biochemical and physiological effects make it a useful compound for investigating the mechanisms of various cellular processes. While there are limitations to its use, the potential future directions for research involving FMBI are numerous and exciting.
Synthesemethoden
The synthesis of FMBI is a complex process that involves several steps. One of the most commonly used methods for synthesizing FMBI is the reaction between 5-fluoro-2-methoxyaniline and 5,6-dimethyl-1H-benzimidazole-2-thiol. This reaction is typically carried out using a catalyst such as copper(I) iodide.
Wissenschaftliche Forschungsanwendungen
FMBI has been extensively studied for its potential use in scientific research. It has been shown to have a variety of applications, including as a fluorescent probe for imaging cellular structures and as a tool for investigating the mechanisms of various biological processes. FMBI has been used to study the effects of protein phosphorylation, protein-protein interactions, and enzyme activity.
Eigenschaften
Molekularformel |
C16H15FN2O3S |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C16H15FN2O3S/c1-10-6-13-14(7-11(10)2)19(9-18-13)23(20,21)16-8-12(17)4-5-15(16)22-3/h4-9H,1-3H3 |
InChI-Schlüssel |
MZVNELCJXADXGN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)



![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)

![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)
![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)
